![molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1](/img/structure/B1344682.png)

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

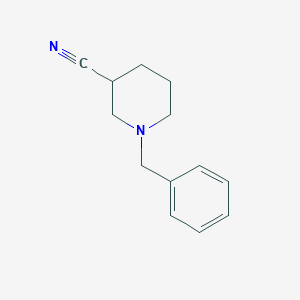

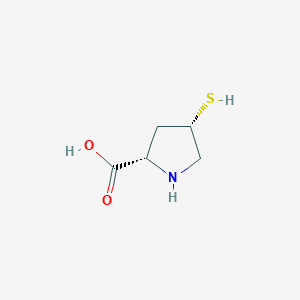

“3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound. It is related to the class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocycles that are particularly useful in organic synthesis . They have been studied extensively and have a variety of applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process can be catalyzed using a radical approach . The protodeboronation has been used in the formal total synthesis of various compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxadiazole ring attached to a phenyl ring through a benzyloxy group . The oxadiazole ring also has a chloromethyl group attached to it .Scientific Research Applications

Synthesis and Mesomorphic Behavior

A series of 1,3,4-oxadiazole derivatives were synthesized and characterized to study their phase behaviors. Compounds exhibited cholesteric mesophases with wide temperature ranges, showing potential for liquid crystal applications. These compounds also displayed strong blue fluorescence emission, indicating their usefulness in photoluminescent materials (Han et al., 2010).

Antifungal Activity

Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with significant antifungal activity against various fungal pathogens. The compounds were synthesized using green chemistry tools and showed promising results in molecular docking studies, suggesting their potential as antifungal agents (Nimbalkar et al., 2016).

Herbicidal Activities

Research into the herbicidal activities of 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles has indicated that these compounds exhibit good herbicidal activity against certain crops and weeds. This study emphasizes the agricultural applications of 1,3,4-oxadiazole derivatives in controlling unwanted plant growth (Bao, 2008).

Antioxidant Properties

A novel series of 1,3,4-oxadiazole derivatives was designed and synthesized, showing significant antioxidant activities. These findings highlight the potential of such compounds in the development of new antioxidant agents for medical and nutritional applications (Rabie et al., 2016).

Fluoride Chemosensors

Compounds containing 1,3,4-oxadiazole groups have been explored as fluoride chemosensors. They demonstrated selective and colorimetric sensing capabilities for fluoride ions, indicating their potential use in environmental and analytical chemistry for detecting fluoride levels (Ma et al., 2013).

Future Directions

The future research directions for “3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications. Given the diverse biological activities exhibited by oxadiazole derivatives , these compounds may have potential for development into therapeutic agents.

Mechanism of Action

Target of Action

The primary target of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to cell growth and proliferation. Inhibition of EGFR kinase can prevent the growth of cancer cells .

Mode of Action

The compound interacts with EGFR kinase, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the kinase, which prevents the kinase from performing its normal function.

Biochemical Pathways

The inhibition of EGFR kinase by this compound affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell growth, proliferation, and survival . By inhibiting EGFR kinase, the compound can disrupt these pathways, leading to reduced growth and proliferation of cancer cells .

Result of Action

The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . This is due to the inhibition of EGFR kinase and the disruption of the associated biochemical pathways . The compound has shown potent antiproliferative results against A549 cancer cell line .

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQJNKCXEAWCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)